-

Stannous chloride

- Cat. No.:

- B048537

- CAS No.:

- 7772-99-8

- Molecular Formula:

- Cl2Sn

- Molecular Weight:

- 189.61 g/mol

Description -

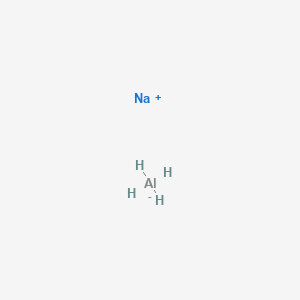

Sodium aluminum hydride

- Cat. No.:

- B089126

- CAS No.:

- 13770-96-2

- Molecular Formula:

- AlH4Na

- Molecular Weight:

- 54.003 g/mol

Description -

Lithium hydride

- Cat. No.:

- B107721

- CAS No.:

- 7580-67-8

- Molecular Formula:

- LiH

HLi

- Molecular Weight:

- 8 g/mol

Description -

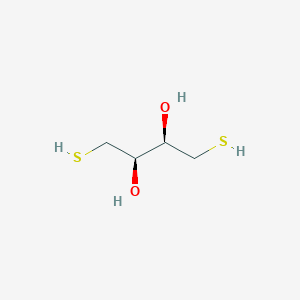

Dithiothreitol

- Cat. No.:

- B142953

- CAS No.:

- 3483-12-3

- Molecular Formula:

- C4H10O2S2

- Molecular Weight:

- 154.3 g/mol

Description -

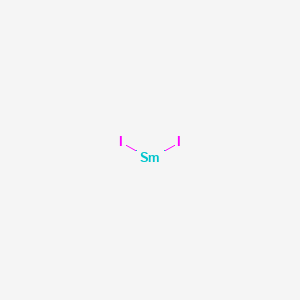

Samarium(II) iodide

- Cat. No.:

- B145461

- CAS No.:

- 32248-43-4

- Molecular Formula:

- I₂Sm

- Molecular Weight:

- 404.2 g/mol

Description -

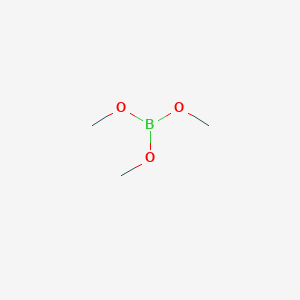

Trimethyl borate

- Cat. No.:

- B150158

- CAS No.:

- 121-43-7

- Molecular Formula:

- C3H9BO3

B(OCH3)3

C3H9BO3

- Molecular Weight:

- 103.92 g/mol

Description -

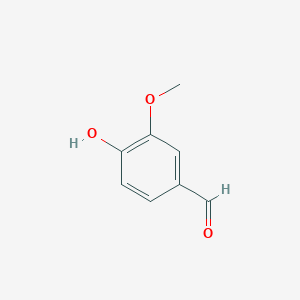

Vanillin

- Cat. No.:

- B372448

- CAS No.:

- 121-33-5

- Molecular Formula:

- C8H8O3

- Molecular Weight:

- 152.15 g/mol

Description -

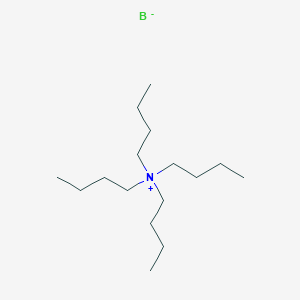

Tetrabutylammonium borohydride

- Cat. No.:

- B1198105

- CAS No.:

- 33725-74-5

- Molecular Formula:

- C16H40BN

- Molecular Weight:

- 257.3 g/mol

Description -

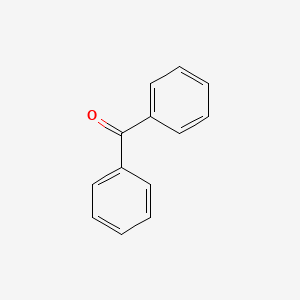

Benzophenone

- Cat. No.:

- B1666685

- CAS No.:

- 119-61-9

- Molecular Formula:

- C13H10O

C13H10O

C6H5COC6H5

- Molecular Weight:

- 182.22 g/mol

Description -

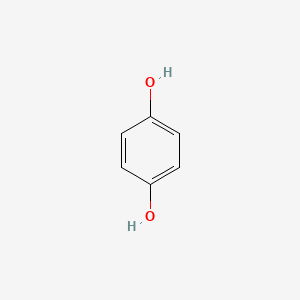

Hydroquinone

- Cat. No.:

- B1673460

- CAS No.:

- 123-31-9

- Molecular Formula:

- C6H6O2

C6H6O2

C6H4(OH)2

- Molecular Weight:

- 110.11 g/mol

Description